molecular formula C7H9N3O2 B12936100 Ethyl 5-aminopyridazine-3-carboxylate CAS No. 916056-74-1

Ethyl 5-aminopyridazine-3-carboxylate

Cat. No.: B12936100
CAS No.: 916056-74-1
M. Wt: 167.17 g/mol
InChI Key: RZTMRBOCCHNLMA-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminopyridazine-3-carboxylate typically involves the reaction of ethyl 3,6-dichloropyridazine-4-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminopyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 5-aminopyridazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It can be used in the development of herbicides and pesticides.

    Materials Science: It is used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-aminopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-aminopyridine-3-carboxylate
  • Ethyl 5-aminopyrimidine-3-carboxylate
  • Ethyl 5-aminopyrazine-3-carboxylate

Uniqueness

Ethyl 5-aminopyridazine-3-carboxylate is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The adjacent nitrogen atoms in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and other applications.

Properties

CAS No.

916056-74-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

ethyl 5-aminopyridazine-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-3-5(8)4-9-10-6/h3-4H,2H2,1H3,(H2,8,10)

InChI Key

RZTMRBOCCHNLMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)N

Origin of Product

United States

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